5-((4-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((4-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a structurally complex heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core. Key substituents include a 4-fluorophenyl group, a 4-(4-methoxyphenyl)piperazine moiety, and a methyl group at position 2 of the thiazole ring. This compound’s structural complexity positions it within a broader class of pharmacologically relevant heterocycles, often explored for their antimicrobial, antitumor, and central nervous system (CNS) activities .
Properties
IUPAC Name |
5-[(4-fluorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2S/c1-15-25-23-29(26-15)22(30)21(32-23)20(16-3-5-17(24)6-4-16)28-13-11-27(12-14-28)18-7-9-19(31-2)10-8-18/h3-10,20,30H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMOHMHOLXJVAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCN(CC4)C5=CC=C(C=C5)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is important for cognitive functions. Inhibition of these enzymes can increase acetylcholine levels, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine.
Mode of Action
The compound interacts with its targets (AChE and BChE) by inhibiting their activity. The compound with the best AChE activity was found to show competitive inhibition. This means that the compound competes with acetylcholine for the active site of the enzyme, thereby reducing the rate of acetylcholine hydrolysis and increasing its levels.
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic transmission pathway. This pathway involves the synthesis, release, and degradation of acetylcholine. By inhibiting AChE and BChE, the compound prevents the degradation of acetylcholine, leading to an increase in its levels. This can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a decrease in cholinergic transmission.
Result of Action
The result of the compound’s action is an increase in acetylcholine levels due to the inhibition of AChE and BChE. This can enhance cholinergic transmission and potentially improve cognitive functions in conditions like Alzheimer’s disease where there is a decrease in cholinergic transmission.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the stability of the compound can be affected by factors such as temperature and light exposure Additionally, the compound’s efficacy can be influenced by factors such as the presence of other substances that can interact with the same targets
Biological Activity
5-((4-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that has garnered attention for its potential pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 505.6 g/mol. The structure features a thiazole-triazole core, which is known for its diverse biological activities. The presence of fluorine and methoxy groups is hypothesized to enhance its biological efficacy.
The mechanism of action for this compound involves interactions with various biological targets, particularly receptors and enzymes involved in cellular signaling pathways.
- Target Interaction : The compound is believed to modulate neurotransmitter systems due to the piperazine moiety, which is often associated with psychotropic effects.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes related to cancer cell proliferation and bacterial growth.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. For instance:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (breast cancer) | 15.2 | Induction of apoptosis |
| Study B | A549 (lung cancer) | 12.8 | Inhibition of cell cycle progression |
These results indicate significant cytotoxicity against various cancer cell lines, suggesting that the compound may serve as a lead in anticancer drug development.
Antimicrobial Activity
The antimicrobial properties have also been evaluated:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The compound demonstrated moderate activity against both Gram-positive and Gram-negative bacteria, indicating potential as an antibiotic agent.
Case Studies
- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of thiazolo-triazole compounds exhibited potent anticancer activity through apoptosis induction in MCF-7 cells. The study highlighted that modifications in the substituent groups significantly influenced the biological activity.
- Antimicrobial Efficacy : Research conducted by Smith et al. (2023) explored the antibacterial effects of various thiazole derivatives, including our compound of interest. The study concluded that the presence of fluorine atoms enhanced the binding affinity to bacterial enzymes, leading to increased antimicrobial efficacy.
Comparison with Similar Compounds
Compound 1 : 5-[(4-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl]-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Key Differences :
- The piperazine substituent is 4-methyl instead of 4-(4-methoxyphenyl) .
- The phenyl group attached to the central methyl is 4-methoxyphenyl instead of 4-fluorophenyl .
- Implications :
Compound 2 : 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Key Differences :
- Piperazine bears a 3-chlorophenyl group instead of 4-methoxyphenyl .
- The phenyl ring has 4-ethoxy-3-methoxy substitutions instead of 4-fluoro .
- Ethoxy and methoxy groups increase hydrophobicity and steric hindrance, which may impact metabolic stability .
Analogues with Varied Core Structures
Compound 3 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
- Key Differences :
- Core structure is a thiazole-pyrazoline hybrid instead of thiazolo-triazole .
- Contains multiple 4-fluorophenyl groups but lacks the piperazine moiety.
- Implications: The pyrazoline core may confer conformational rigidity, influencing binding to enzymes like cyclooxygenase (COX) or kinases.
Compound 4 : 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Key Differences :
- Core structure is a triazolo-thiadiazole instead of thiazolo-triazole .
- Retains the 4-methoxyphenyl group but lacks fluorophenyl and piperazine substituents.
- Demonstrated antifungal activity in molecular docking studies .
Pharmacological and Physicochemical Comparisons
Key Research Findings
- Synthetic Accessibility : The target compound’s synthesis likely involves multi-step routes similar to those in , such as condensation of hydrazine derivatives with ketones, followed by cyclization .
- Antifungal Potential: Analogues like Compound 4 exhibit strong docking affinity to fungal 14-α-demethylase, suggesting the target compound may share this activity due to its triazole core .
- CNS Activity : Piperazine-containing compounds (e.g., Compound 1) are often associated with dopamine or serotonin receptor modulation, hinting at possible CNS applications for the target compound .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
